6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Overview
Description
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 2nd position of the imidazo[1,2-a]pyridine core.
Scientific Research Applications
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Compounds with an imidazo[1,2-a]pyridine core have been found to exhibit significant activity against certain bacteria, such asS. pneumoniae .
Mode of Action
It’s known that imidazo[1,2-a]pyridine analogues can have a wide range of applications in medicinal chemistry . For instance, some compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have shown anti-proliferative activity against S. pneumoniae .
Biochemical Pathways
Imidazo[1,2-a]pyridines are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Result of Action
Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have been found to exhibit anti-bacterial action againstS. pneumoniae .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclocondensation of appropriate precursors. One common method includes the use of 2-aminopyridine and a brominated trifluoromethyl ketone under acidic conditions. The reaction is usually carried out in polar solvents such as methanol or ethanol, and the mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Microwave irradiation has also been explored as a method to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups replacing the bromine or trifluoromethyl groups .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
- 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
- Other imidazo[1,2-a]pyridine derivatives with different substituents at the 2nd and 6th positions
Uniqueness
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which impart distinct chemical properties and reactivity. This makes it a valuable compound for the development of new drugs and materials .
Properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-1-2-7-13-6(8(10,11)12)4-14(7)3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNCRDVYCJEJPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601591 | |
Record name | 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150780-40-8 | |
Record name | 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.